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Compound of Interest

Compound Name: 1-(1-Bromoethyl)-4-nitrobenzene

Cat. No.: B170261

Computational databases provide a foundational set of calculated properties for 1-(1-
Bromoethyl)-4-nitrobenzene. These values are typically determined through quantitative
structure-property relationship (QSPR) models and basic molecular mechanics. A summary of
these properties is presented below.

Property Value Source
Molecular Formula C8HB8BrNO2 PubChem[1][2]
Molecular Weight 230.06 g/mol PubChem[1]
Exact Mass 228.97384 Da PubChem[1]
Monoisotopic Mass 228.97384 Da PubChem[1]
XLogP3 3 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Topological Polar Surface Area  45.8 A2 PubChem[1]
Heavy Atom Count 12 ECHEMI[3]
Complexity 161 PubChem[1]
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Theoretical Spectroscopic and Electronic Properties

While direct theoretical studies on 1-(1-Bromoethyl)-4-nitrobenzene are pending, we can
project its properties based on the computational analysis of 1-Bromo-4-nitrobenzene, a
structurally similar molecule.[4] The methodologies employed in such studies, typically Density
Functional Theory (DFT), provide reliable predictions of molecular structure, vibrational
frequencies, and electronic properties.

Proposed Computational Methodology

The theoretical calculations for 1-(1-Bromoethyl)-4-nitrobenzene would likely be performed
using a quantum chemical package like Gaussian. A common and effective method involves
the B3LYP level of theory with a 6-311++G(d,p) basis set.[4] This approach is well-suited for
optimizing molecular geometry and predicting spectroscopic data.

Predicted Vibrational Frequencies (FT-IR and FT-Raman)

The vibrational modes of 1-(1-Bromoethyl)-4-nitrobenzene can be predicted using DFT
calculations. The presence of the ethyl group would introduce additional vibrational modes
compared to 1-Bromo-4-nitrobenzene. The following table provides a hypothetical assignment
of key vibrational frequencies based on the analysis of its analogue.

Predicted Wavenumber (cm~*) (B3LYP/6-
311++G(d,p))

Vibrational Mode

NO2 Asymmetric Stretch ~1520
NO2 Symmetric Stretch ~1345
C-N Stretch ~850
C-Br Stretch ~650
Aromatic C-H Stretch ~3100
Aliphatic C-H Stretch ~2950

Predicted NMR Chemical Shifts
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The *H and 3C NMR chemical shifts can be calculated using the Gauge-Independent Atomic
Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[4] The predicted shifts
are crucial for the structural elucidation of the molecule.

a Predicted *H Chemical Predicted **C Chemical
om

Shift (ppm) Shift (ppm)
CH (ethyl) ~5.2 ~45
CHs (ethyl) ~2.1 ~25
Aromatic CH (ortho to NO2) ** ~8.2 ~124
Aromatic CH (ortho to

~7.6 ~129
bromoethyl)
Aromatic C (ipso to NO2) ** - ~148
Aromatic C (ipso to

~145

bromoethyl)

Predicted Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to
understanding the chemical reactivity and kinetic stability of the molecule. These can be
calculated using Time-Dependent DFT (TD-DFT).[4]

Property Predicted Value (eV)
HOMO Energy -7.0to-7.5

LUMO Energy -1.5t0-2.0
HOMO-LUMO Energy Gap (AE) 5.0t06.0

Experimental Protocols for Theoretical Calculations

The following outlines the standard computational protocol for determining the theoretical
properties of 1-(1-Bromoethyl)-4-nitrobenzene, based on established practices for similar
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molecules.[4]

1. Molecular Structure Optimization:

e The initial molecular structure of 1-(1-Bromoethyl)-4-nitrobenzene is drawn using a
molecular editor and imported into the computational software.

o Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP
functional and the 6-311++G(d,p) basis set.

o The optimization is complete when the forces on the atoms are negligible, and the structure
corresponds to a minimum on the potential energy surface.

2. Vibrational Frequency Analysis:

» Following geometry optimization, a frequency calculation is performed at the same level of
theory (B3LYP/6-311++G(d,p)).

e The absence of imaginary frequencies confirms that the optimized structure is a true
minimum.

e The calculated frequencies correspond to the fundamental vibrational modes of the
molecule, which can be correlated with experimental FT-IR and FT-Raman spectra.

3. NMR Chemical Shift Calculation:

e The 'H and 3C NMR chemical shifts are calculated using the Gauge-Independent Atomic
Orbital (GIAO) method.

e The calculations are performed at the B3LYP/6-311++G(d,p) level of theory.

e The calculated isotropic shielding values are referenced against a standard (e.g.,
tetramethylsilane) to obtain the chemical shifts.

4. Electronic Property Analysis:

o The electronic properties, including HOMO and LUMO energies, are obtained from the
optimized molecular structure.
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¢ Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum
(UV-Vis).

Visualizing the Theoretical Calculation Workflow

The logical flow of a theoretical investigation into the properties of a molecule like 1-(1-
Bromoethyl)-4-nitrobenzene can be visualized as follows:

Initial Molecular Structure
(1-(1-Bromoethyl)-4-nitrobenzene)

Geometry Optimization

(DFT: B3LYP/6-311++G(d,p))

Optimized Molecular Structure

\

NMR Chemical Shift Calculation Electronic Property Analysis
(GIAO Method) (TD-DFT)

Vibrational Frequency Analysis

A/
Predicted FT-IR & FT-Raman Spectra Predicted 1H & 3C NMR Spectra

HOMO-LUMO Energies &
UV-Vis Spectrum

Click to download full resolution via product page

Caption: Workflow for theoretical calculations of molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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